Product packaging for 4-Methylene-L-glutamine(Cat. No.:CAS No. 31138-12-2)

4-Methylene-L-glutamine

Cat. No.: B1195712
CAS No.: 31138-12-2
M. Wt: 158.16 g/mol
InChI Key: CEVQXWMPODOBRM-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Discovery and Early Biochemical Investigations

4-Methylene-L-glutamine was identified as a significant component in certain plant species, particularly in peanut plants (Arachis hypogaea). Its presence was linked to nitrogen transport, a crucial process for plant growth and development. nih.gov Early investigations focused on understanding its metabolic fate within these organisms.

A key area of this early research was the isolation and characterization of enzymes that interact with the compound. In the 1980s, significant progress was made in purifying and studying the properties of 4-methyleneglutaminase (also known as this compound amidohydrolase) from the leaves of peanut plants. wikipedia.orgnih.gov These studies revealed that the enzyme is highly specific for this compound, catalyzing its hydrolysis to 4-methylene-L-glutamate and ammonia (B1221849). wikipedia.orgnih.govebi.ac.uk The research detailed the enzyme's properties, such as its molecular weight of approximately 45,000 daltons, its optimal activity at a pH between 8.0 and 9.0, and its localization in the soluble fraction of leaf cells. nih.gov It was also observed that the enzyme's activity increases rapidly during the first three weeks of germination before gradually declining as the plant matures. nih.gov

Further biochemical work identified the enzyme responsible for its synthesis, 4-methyleneglutamate—ammonia ligase (or 4-methyleneglutamine synthetase). qmul.ac.uk This enzyme catalyzes the formation of this compound from 4-methylene-L-glutamate and ammonia in an ATP-dependent reaction. qmul.ac.uk These foundational studies established the primary metabolic pathway for this compound in the organisms where it is found.

Classification as a Non-Proteinogenic Amino Acid and its Structural Significance

This compound is classified as a non-proteinogenic amino acid. nih.govebi.ac.ukechemi.com This means that, unlike the 20 common amino acids, it is not used as a building block for proteins during ribosomal protein synthesis. Structurally, it is an analogue of the proteinogenic amino acid L-glutamine. wikipedia.org The defining feature of its structure is the replacement of two hydrogen atoms on the gamma-carbon (C4) of L-glutamine with a methylene (B1212753) group (=CH2). nih.govebi.ac.uk This modification introduces a double bond, which significantly influences the molecule's chemical properties and biological activity. At a physiological pH of 7.3, it primarily exists in a zwitterionic form, with a protonated amino group and a deprotonated carboxy group. ebi.ac.uk

Below is a table summarizing the key identifiers and properties of this compound.

PropertyValueSource(s)
IUPAC Name (2S)-2-amino-4-carbamoylpent-4-enoic acid nih.gov
Molecular Formula C6H10N2O3 nih.govechemi.comeragene.com
Molecular Weight 158.16 g/mol nih.govechemi.com
CAS Number 31138-12-2 nih.govechemi.com
ChEBI ID CHEBI:16747 ebi.ac.uk
Canonical SMILES C(=C(CC(C(=O)O)N)C(=O)N) cas.org
InChIKey CEVQXWMPODOBRM-BYPYZUCNSA-N nih.goveragene.com

Overview of Academic Research Trajectories for the Chemical Compound

Academic research on this compound has primarily followed three trajectories: its natural role in plant biochemistry, the enzymology of its metabolic pathways, and its use as a lead compound in synthetic chemistry for biomedical applications.

Plant Biochemistry: A significant body of research has explored the role of this compound in nitrogen metabolism and transport in plants, particularly in the family Fabaceae (legumes) like peanuts and in genera such as Amorpha. nih.gov Glutamine and related compounds are central to assimilating and moving nitrogen throughout the plant. oup.com The unique structure of this compound makes it a stable vehicle for nitrogen storage and transport. nih.gov

Enzymology: Research has focused on the enzymes that catalyze the synthesis and degradation of this compound. The characterization of these enzymes provides insight into the regulation of its metabolism. nih.gov

EnzymeEC NumberReactionSource(s)
This compound amidohydrolase (4-methyleneglutaminase)3.5.1.67This compound + H2O → 4-Methylene-L-glutamate + NH3 wikipedia.orgnih.govcreative-enzymes.com
4-Methylene-L-glutamate—ammonia ligase (4-methyleneglutamine synthetase)6.3.1.7ATP + 4-Methylene-L-glutamate + NH3 → AMP + diphosphate (B83284) + this compound qmul.ac.uk

Synthetic Chemistry and Biomedical Research: The structural similarity of this compound to L-glutamine has made it and its parent acid, 4-methylene-L-glutamic acid, valuable starting points for chemical synthesis. nih.govgoogle.comgoogle.com Given that many cancer cells exhibit a high dependency on glutamine for energy and biosynthesis (a phenomenon known as "glutamine addiction"), there is considerable interest in developing glutamine analogues that can disrupt these pathways. nih.govfrontiersin.org Research has focused on synthesizing derivatives of this compound to create compounds that could potentially inhibit glutamine transporters or glutamine-dependent enzymes, thereby arresting cancer cell growth. nih.gov These synthetic efforts have produced a range of amide derivatives that have been investigated for their selective activity against various cancer cell lines. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O3 B1195712 4-Methylene-L-glutamine CAS No. 31138-12-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31138-12-2

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

(2S)-2-amino-4-carbamoylpent-4-enoic acid

InChI

InChI=1S/C6H10N2O3/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1

InChI Key

CEVQXWMPODOBRM-BYPYZUCNSA-N

SMILES

C=C(CC(C(=O)O)N)C(=O)N

Isomeric SMILES

C=C(C[C@@H](C(=O)O)N)C(=O)N

Canonical SMILES

C=C(CC(C(=O)O)N)C(=O)N

Origin of Product

United States

Biological Occurrence and Distribution Within Organisms

Isolation and Identification in Specific Plant Species

The discovery and characterization of 4-Methylene-L-glutamine have been documented in several plant species, notably Arachis hypogaea (peanut), Tulipa (tulip), and Amorpha fruticosa (indigo bush).

In Arachis hypogaea , this compound was found to be absent in its free or bound form in ungerminated seeds. nih.gov However, it forms shortly after germination, with its concentration rising rapidly between 2 and 10 days. nih.gov In mature peanut plants, this compound is present in all parts except for the developing pods. nih.gov It is the primary free amino acid in the xylem sap, accounting for approximately 70% of the total soluble nitrogen in the sap, indicating its crucial role as a nitrogen carrier. nih.gov The related compound, 4-methyleneglutamic acid, is also formed after germination but remains at a low concentration. nih.gov

In Tulipa species, such as Tulipa gesneriana, this compound, along with γ-methyleneglutamic acid, has been identified. researchgate.netacs.org Studies have shown that this compound and a related organic acid accumulate to high levels in the stems and leaves of tulip plants. researchgate.net

The presence of this compound has also been noted in Amorpha fruticosa . The identification of this compound across different plant families highlights its specific yet distributed role in plant biochemistry.

Comparative Analysis of Accumulation Patterns Across Diverse Plant Taxa

While extensively studied in peanuts, this compound is not exclusive to this species. Its accumulation has been observed in a variety of other plant taxa, suggesting a conserved metabolic function. The table below provides a comparative overview of its occurrence and the primary plant parts where it accumulates.

Plant SpeciesFamilyPrimary Accumulation SitesKey Findings
Arachis hypogaeaFabaceaeXylem sap, leaves, stemsPrincipal nitrogen transport compound. nih.gov
Tulipa gesnerianaLiliaceaeStems, leavesHigh accumulation observed. researchgate.net
Amorpha fruticosaFabaceae-Presence identified.
Styphnolobium japonicumFabaceae-Reported presence. nih.gov

The accumulation patterns suggest that in species where it is present, this compound often serves as a major soluble nitrogen compound, particularly for transport within the plant's vascular system.

Considerations of Biosynthetic Precursors and Evolutionary Origins in Natural Products Chemistry

The biosynthesis of this compound is closely linked to primary nitrogen metabolism. Glutamine and glutamate (B1630785) are central molecules in the assimilation of ammonia (B1221849) in plants. oup.comnih.gov Glutamine is synthesized from glutamate and ammonia by the enzyme glutamine synthetase (GS). nih.govsinica.edu.tw

The direct precursor for this compound is 4-methylene-L-glutamic acid. A specific enzyme, 4-methyleneglutamine synthetase, has been isolated from germinated peanut cotyledons. nih.govresearchgate.net This enzyme catalyzes the amidation of 4-methylene-L-glutamic acid to form this compound in an ATP-dependent reaction with ammonia as the amide donor. nih.govresearchgate.net This synthetase is distinct from the more common glutamine and asparagine synthetases. nih.govresearchgate.net

From an evolutionary perspective, the development of pathways for non-proteinogenic amino acids like this compound represents a metabolic adaptation. The synthesis of such compounds often arises from modifications of existing pathways for primary amino acids. The evolution of tRNA-linked amino acid biosynthesis, for instance, is thought to have played a role in the expansion of the genetic code and the diversification of amino acid structures in early life. nih.gov While the precise evolutionary history of this compound is not fully elucidated, its role in nitrogen transport in certain plant families suggests it may have provided a selective advantage for efficient nitrogen storage and mobilization.

Biosynthetic Pathways and Enzymatic Mechanisms of 4 Methylene L Glutamine Formation

4-Methylene-L-Glutamine Synthetase (EC 6.3.1.7) Activity

A specific enzyme, 4-methyleneglutamate—ammonia (B1221849) ligase, also known as 4-methyleneglutamine synthetase, has been identified as the primary catalyst for the synthesis of this compound. nih.gov This enzyme was notably isolated and characterized from germinated peanut cotyledons (Arachis hypogaea). nih.gov

The formation of this compound is an energy-dependent process requiring the hydrolysis of adenosine (B11128) triphosphate (ATP). The reaction catalyzed by 4-methyleneglutamine synthetase involves the ligation of an ammonia molecule to 4-methylene-L-glutamate. Product identification and stoichiometric analyses have established the definitive reaction as:

4-methylene-L-glutamic acid + NH₄⁺ + ATP → this compound + AMP + PPi nih.gov

This reaction mechanism classifies the enzyme as a synthetase, which utilizes the energy from a nucleoside triphosphate to form a new chemical bond. The production of adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi) is characteristic of an adenylation mechanism, a common strategy in activating carboxyl groups for amidation. nih.gov

The enzyme exhibits a high degree of specificity for its substrates. The primary amide acceptor is 4-methylene-L-glutamic acid, and the preferred amide donor is the ammonium (B1175870) ion (NH₄⁺). nih.gov The enzyme is highly specific for the L-stereoisomer of 4-methylene-glutamic acid, indicating a precisely configured active site that accommodates this specific molecular geometry. nih.gov

Kinetic studies have determined the Michaelis constants (Km) for these substrates, providing a quantitative measure of the enzyme's affinity.

SubstrateKm Value
4-methylene-L-glutamic acid2.7 mM
NH₄⁺3.7 mM
Data derived from studies on the purified enzyme from Arachis hypogaea. nih.gov

The 4-methyleneglutamine synthetase from peanut cotyledons has been purified over 300-fold, allowing for detailed characterization. nih.gov The purification protocol involved fractionation with protamine sulfate (B86663) and ammonium sulfate, followed by column chromatography on Bio-Gel and DEAE-cellulose. nih.gov

Key characteristics of the purified enzyme are summarized below:

PropertyValue
Molecular Weight ~250,000 Da
pH Optimum ~7.5
Data for the enzyme isolated from Arachis hypogaea. nih.gov

Mechanistic studies indicate that the enzyme is distinct from conventional glutamine and asparagine synthetases. It is only partially inhibited by methionine sulfoximine, a known inhibitor of glutamine synthetase. nih.gov Furthermore, the enzyme's activity is inhibited by the product pyrophosphate (PPi) and certain divalent cations such as Hg²⁺, Ni²⁺, Mn²⁺, and Ca²⁺, while requiring Mg²⁺ for maximal activity. nih.gov

Role of Glutamine Synthetase (GS) in the Formation of this compound

While a dedicated synthetase exists, the ubiquitous enzyme Glutamine Synthetase (GS) (EC 6.3.1.2) has also been shown to catalyze the formation of this compound, albeit less efficiently. This activity points to a degree of substrate promiscuity in GS.

Studies on Glutamine Synthetase isolated from germinating peanuts have demonstrated its capability to utilize 4-methylene-L-glutamic acid as a substrate in an ATP- and NH₄⁺-dependent reaction. nih.gov This represents the first instance of GS activity with this specific glutamate (B1630785) analog. nih.gov However, the catalytic efficiency is significantly lower compared to its primary substrate, L-glutamic acid. nih.gov

The kinetic parameters highlight this difference in efficiency:

The Km for 4-methylene-L-glutamic acid is approximately 10-fold greater than for L-glutamic acid, indicating a lower binding affinity. nih.gov

The Vmax with 4-methylene-L-glutamic acid is only about one-fourth of that observed with L-glutamic acid, signifying a slower catalytic rate. nih.gov

Despite this promiscuity, the observed level of activity is not considered sufficient to account for the rapid and large-scale synthesis of this compound that occurs in germinating peanuts, reinforcing the primary role of the dedicated 4-methyleneglutamine synthetase. nih.gov

Further investigation into the Glutamine Synthetase from peanuts revealed the existence of two distinct forms that can be separated by chromatography, designated as Glutamine Synthetase 1 (GS1) and Glutamine Synthetase 2 (GS2). nih.gov

GS1 is present in ungerminated seeds and persists in the cotyledons during germination. nih.gov

GS2 appears during the germination process and is primarily located in the developing plant tissues. nih.gov

While GS1 has a slightly smaller molecular weight and greater stability, the catalytic properties of the two forms with respect to 4-methylene-L-glutamic acid are "essentially the same". nih.gov Both forms exhibit the same reduced efficiency with the analog substrate compared to L-glutamate. nih.gov

Metabolic Intermediates: Focus on 4-Methylene-L-Glutamic Acid Metabolism

4-Methylene-L-glutamic acid is the central metabolic intermediate in the pathway. Its metabolism is characterized by a direct anabolic conversion to its corresponding amide and a catabolic reverse reaction, underscoring its role in a dynamic nitrogen-handling system. While this interconversion is well-documented, the precise biosynthetic pathway leading to the formation of 4-methylene-L-glutamic acid itself is not yet fully elucidated in the scientific literature.

The primary metabolic fate of 4-methylene-L-glutamic acid is its amidation to form this compound, as catalyzed by the synthetase enzyme described above. However, the compound can also be generated through the hydrolysis of this compound, a reaction catalyzed by 4-methyleneglutaminase (EC 3.5.1.67), also known as 4-methyleneglutamine amidohydrolase. wikipedia.orgresearchgate.net

This enzyme, purified from peanut leaves, facilitates the following reversible reaction: this compound + H₂O ⇌ 4-Methylene-L-glutamic acid + NH₃ researchgate.net

The presence of both the synthetase (primarily in cotyledons) and the amidohydrolase (in leaves) supports the hypothesis that this compound serves as a nitrogen transport molecule, synthesized in storage tissues and then hydrolyzed in growing shoots to release ammonia and the carbon skeleton for further metabolic use. wikipedia.org

Table 2: Enzymatic Reactions in 4-Methylene-L-Glutamic Acid Metabolism

Reaction Enzyme Substrate(s) Product(s) Biological Role Source(s)
Amide Synthesis 4-Methyleneglutamine synthetase 4-Methylene-L-glutamic acid, NH₄⁺, ATP This compound, AMP, PPi Anabolism, Nitrogen Assimilation/Storage agriculturejournals.cz
Amide Hydrolysis 4-Methyleneglutaminase This compound, H₂O 4-Methylene-L-glutamic acid, NH₃ Catabolism, Nitrogen Release/Transport wikipedia.orgresearchgate.net

Detailed Research Findings

The amidohydrolase from peanut leaves shows a strong preference for this compound over L-glutamine, with a significantly lower Kₘ and higher Vₘₐₓ for its preferred substrate. wikipedia.org This specificity ensures that the enzyme efficiently mobilizes nitrogen from the transported non-proteinogenic amide without depleting the essential pool of proteinogenic glutamine. wikipedia.org The activity is inhibited by the glutamine analog albizziin (B1666810) and by borate (B1201080). wikipedia.org

Catabolic Pathways and Degradation of 4 Methylene L Glutamine

4-Methyleneglutaminase (EC 3.5.1.67) Activity

The primary enzyme responsible for the initial step in the catabolism of 4-Methylene-L-glutamine is 4-methyleneglutaminase. This enzyme has been isolated and characterized from the leaves of peanut plants.

Amide Hydrolase Function and Ammonia (B1221849) Liberation

4-Methyleneglutaminase is classified as an amide hydrolase, specifically a this compound amidohydrolase. Its primary function is to catalyze the hydrolysis of the amide group of this compound. This reaction yields 4-methylene-L-glutamate and liberates ammonia (NH₃) nih.gov. The release of ammonia is a significant step, as it can then be assimilated into other nitrogen-containing compounds, highlighting the role of this compound as a nitrogen carrier.

Enzymatic Characterization and Specificity

Detailed studies of the purified 4-methyleneglutaminase from peanut leaves have revealed key catalytic properties. The enzyme exhibits activity towards L-glutamine as well, though with a lower affinity. Specifically, the Vmax for glutamine is three-fold lower and the Km is four-fold higher compared to this compound, indicating that this compound is the preferred substrate nih.gov. This preference ensures that the hydrolysis of the more abundant glutamine is minimized, allowing this compound to effectively function in nitrogen transport nih.gov.

The hydrolysis of glutamine is competitively inhibited by both this compound and its product, 4-methylene-L-glutamic acid, further supporting that the same active site is responsible for the hydrolysis of both substrates nih.gov. The amidohydrolase activity is notably stimulated by detergents and certain proteins like bovine serum albumin. Conversely, it is inhibited by the glutamine analog albizziin (B1666810) and by borate (B1201080) nih.gov.

Interactive Data Table: Kinetic Properties of 4-Methyleneglutaminase

SubstrateVmax (relative)Km (relative)
This compound100%1
L-Glutamine33%4

Integration into Broader C5-Branched Dibasic Acid Metabolism

The catabolism of this compound is an integral part of the C5-branched dibasic acid metabolism pathway nih.gov. Following the initial deamidation of this compound to 4-methylene-L-glutamate, the latter compound enters a series of reactions within this pathway. Glutamate (B1630785) and its derivatives are central molecules in the anabolism and catabolism of amino acids in plants oup.comoup.com. The carbon skeleton of 4-methylene-L-glutamate can be further metabolized, potentially contributing to the pool of intermediates in the citric acid cycle, thereby linking nitrogen and carbon metabolism oup.comoup.comnih.govmdpi.com.

Regulation of Catabolic Enzyme Expression and Activity

The expression and activity of enzymes involved in amino acid catabolism are tightly regulated to meet the metabolic needs of the organism. While specific regulatory mechanisms for 4-methyleneglutaminase have not been extensively detailed, parallels can be drawn from the regulation of other glutaminases and amidohydrolases.

The expression of glutaminase (B10826351) genes is known to be regulated at both the transcriptional and post-transcriptional levels nih.gov. For instance, in various cell types, the transcription of glutaminase is influenced by oncogenes and transcription factors aacrjournals.orgmdpi.comamegroups.com. This suggests that the expression of 4-methyleneglutaminase could be under developmental and environmental control.

Furthermore, nitrogen availability is a key regulator of amino acid metabolism in plants nih.govnih.govresearchgate.net. It is plausible that the expression and activity of 4-methyleneglutaminase are regulated by the nitrogen status of the plant. High levels of readily available nitrogen, such as glutamine, might lead to feedback inhibition or repression of the enzyme to prevent excessive ammonia production nih.govresearchgate.net. This is supported by the observation that this compound is a principal carrier of nitrogen in the xylem of peanut plants, and its degradation is a controlled process nih.govnih.gov. The activity of the amidohydrolase may also be regulated by metabolites or its association with other cellular components, ensuring a controlled release of nitrogen for use in growing tissues nih.gov.

Physiological Roles and Metabolic Functions in Plant Biology

Contribution to Nitrogen Transport and Remobilization within Plant Tissues

Nitrogen is a crucial macronutrient for plant growth and development, and its efficient transport and remobilization are vital for optimizing growth in various tissues. In specific plant species, 4-Methylene-L-glutamine has been identified as a key player in these processes.

Research has shown that in certain plants, such as the peanut (Arachis) and Amorpha species, this compound serves as a major vehicle for nitrogen transport. nih.gov This compound, along with its corresponding acid, 4-methylene-L-glutamic acid, can accumulate in significant quantities in the stems and leaves of plants like the tulip. researchgate.net This accumulation suggests a role in the long-distance transport of nitrogen from source tissues, where it is assimilated, to sink tissues, such as developing leaves, fruits, and seeds, where it is utilized for growth. The high nitrogen-to-carbon ratio of this amino acid makes it an efficient molecule for transporting nitrogen throughout the plant.

The remobilization of nitrogen from senescing leaves to younger, actively growing parts of the plant is a critical survival strategy, particularly under nitrogen-limiting conditions. While glutamine and asparagine are the primary transport forms of nitrogen in many plants, the presence of this compound in the transport stream of specific species points to its analogous function. Enzymes involved in nitrogen remobilization, such as glutamine synthetase (GS) and asparagine synthetase (AS), are crucial for converting amino acids released from protein breakdown into transportable forms. semanticscholar.orgresearchgate.net It is plausible that specialized enzymatic pathways exist in certain plants to synthesize and break down this compound to facilitate nitrogen remobilization.

Plant Family/GenusObserved Role of this compoundKey Findings
Fabaceae (Legume family)Major nitrogen transport compound in certain species like Arachis (peanut).Plays a significant role in moving nitrogen from sites of fixation or assimilation to growing tissues. nih.gov
AmorphophallusImplicated in nitrogen transport.Functions as a key molecule for the translocation of nitrogen. nih.gov
Liliaceae (Lily family)High accumulation in stems and leaves of Tulipa (tulip).Suggests a storage and transport function for nitrogen within the plant. researchgate.net

Involvement in Nitrogen Assimilation and Recycling Pathways

The assimilation of inorganic nitrogen, absorbed by the roots as nitrate (B79036) (NO₃⁻) or ammonium (B1175870) (NH₄⁺), into organic forms is a fundamental process in plant metabolism. This process primarily occurs through the glutamine synthetase (GS) / glutamate (B1630785) synthase (GOGAT) cycle, where ammonium is incorporated into glutamate to form glutamine. researchgate.netfrontiersin.orgfrontiersin.org

While glutamine is the initial product of this primary assimilation, the synthesis of this compound represents a further metabolic step in certain plants. This specialized amino acid can be considered a downstream product of the central nitrogen assimilation pathway, acting as a temporary storage or transport form of the recently assimilated nitrogen. The synthesis of this compound likely involves enzymes that modify glutamic acid. annualreviews.org

Interactions with Core Amino Acid Metabolism and Nitrogen Homeostasis

The metabolism of this compound is intrinsically linked to the core pathways of amino acid biosynthesis and degradation. As a derivative of glutamine, its synthesis and breakdown are connected to the pool of other amino acids through transamination reactions. annualreviews.org These reactions, catalyzed by aminotransferases, allow for the transfer of the amino group from this compound to various α-keto acids, thereby contributing to the synthesis of other amino acids required by the cell.

Metabolic ProcessInteraction with this compoundSignificance for Nitrogen Homeostasis
Nitrogen Assimilation Synthesized from the primary products of nitrogen assimilation (glutamine/glutamate).Acts as a secondary storage and transport form of newly assimilated nitrogen. researchgate.netannualreviews.org
Amino Acid Synthesis Can donate its amino group via transamination reactions to form other amino acids.Contributes to the overall pool of amino acids required for protein synthesis and other metabolic functions. annualreviews.org
Nitrogen Storage Accumulates in various tissues, serving as a nitrogen reserve.Buffers against fluctuations in nitrogen availability, ensuring a stable supply for metabolic processes. researchgate.net
Nitrogen Transport Efficiently moves nitrogen throughout the plant.Ensures that nitrogen is delivered to sink tissues where it is most needed for growth. nih.gov

Potential Roles in Plant Stress Responses or Developmental Processes

Emerging evidence suggests that amino acids, including glutamine, play roles in signaling and stress responses in plants. penpublishing.netnih.gov High concentrations of certain amino acids can induce stress responses, while others, like glutamine, can modulate these responses. nih.gov Given its structural similarity to glutamine, it is conceivable that this compound could also have signaling functions or be involved in plant responses to biotic or abiotic stress.

During specific developmental stages, such as seed germination and fruit development, there are high demands for nitrogen. The accumulation and subsequent mobilization of this compound could be a key developmental strategy in certain plants to ensure an adequate nitrogen supply for these critical processes. For example, its synthesis in vegetative tissues followed by transport to developing seeds would provide the necessary nitrogen for storage protein synthesis.

Advanced Analytical and Spectroscopic Methodologies in 4 Methylene L Glutamine Research

Chromatographic Techniques for Isolation, Separation, and Quantitative Analysis

Chromatographic methods are fundamental for the isolation and quantification of 4-Methylene-L-glutamine from complex biological matrices. The polarity of amino acids often requires derivatization to enhance their retention on reversed-phase columns, a common strategy in High-Performance Liquid Chromatography (HPLC). myfoodresearch.com However, methods that avoid derivatization are also sought to simplify sample preparation. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for amino acid analysis. akjournals.com For compounds like this compound, HPLC can be used for both qualitative and quantitative analysis. myfoodresearch.comresearchgate.net The choice of column and mobile phase is critical. For instance, hydrophilic interaction liquid chromatography (HILIC) is well-suited for separating polar compounds like amino acids without derivatization. nih.gov In some applications, pre-column or post-column derivatization with reagents like 2,4-dinitro-1-fluorobenzene (DNFB) can be employed to improve detection and separation, particularly when using UV-Vis detectors. myfoodresearch.commdpi.com

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), provides excellent separation efficiency for volatile compounds. lcms.cz For non-volatile amino acids like this compound, derivatization is necessary to increase their volatility. lcms.cznist.gov This technique is highly sensitive and allows for precise quantification. lcms.cz

Ion-Exchange Chromatography is a classical method for separating amino acids based on their charge properties. metbio.net This technique, often followed by post-column derivatization with ninhydrin (B49086) for detection, remains a widely used method for amino acid analysis. nih.govmetbio.net

Micellar Electrokinetic Chromatography (MEKC) offers a high-resolution separation technique. For chiral molecules like this compound, MEKC can be used for the rapid enantiomeric separation of its diastereomers after derivatization. researchgate.net

Interactive Data Table: Chromatographic Methods for Amino Acid Analysis

TechniquePrincipleDerivatizationDetectorApplication for this compound
HPLC Partitioning between a stationary phase and a liquid mobile phase. researchgate.netCan be used with or without derivatization. myfoodresearch.comresearchgate.netUV-Vis, Fluorescence, Mass Spectrometry. myfoodresearch.comakjournals.comIsolation, quantification, and purity assessment. researchgate.net
GC Partitioning between a stationary phase and a gaseous mobile phase. researchgate.netRequired for non-volatile amino acids. lcms.cznist.govMass Spectrometry (MS). lcms.czHigh-sensitivity quantitative analysis. lcms.cz
Ion-Exchange Separation based on charge. metbio.netOften post-column with ninhydrin. nih.govmetbio.netUV-Vis. mdpi.comSeparation from other amino acids. metbio.net
MEKC Separation in a capillary based on partitioning between micelles and an aqueous buffer. researchgate.netRequired for chiral separation. researchgate.netUV. researchgate.netEnantiomeric separation. researchgate.net

High-Resolution Mass Spectrometry for Molecular Identification and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of this compound and for profiling its related metabolites. HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of a molecule. mdpi.com

When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful platform for metabolomics. lcms.czmdpi.com For instance, LC-MS/MS can be used to quantify amino acids in biological samples with high specificity and sensitivity. nih.gov In-source fragmentation can sometimes be a challenge, as glutamine and glutamic acid can cyclize to pyroglutamic acid, but this can be managed with optimized chromatographic and MS conditions. acs.org

Metabolite profiling studies using techniques like ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) can identify and quantify a wide range of metabolites, including amino acids, in biological tissues. plos.org Such approaches are crucial for understanding the broader metabolic impact of compounds like this compound.

Interactive Data Table: Mass Spectrometry in this compound Research

TechniqueKey FeatureApplication for this compound
LC-HRMS High mass accuracy and resolution. mdpi.comDefinitive molecular identification and formula determination.
GC-MS Excellent separation and sensitivity for volatile derivatives. lcms.czQuantitative analysis and profiling of derivatized this compound. lcms.cz
LC-MS/MS High specificity through fragmentation patterns. nih.govTargeted quantification in complex mixtures and metabolite profiling. nih.gov
UPLC-QTOF-MS Rapid separation with high-resolution mass detection. plos.orgUntargeted metabolomics to identify related metabolic pathways. plos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed three-dimensional structure of molecules like this compound. core.ac.uk

¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. mdpi.commdpi.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can help distinguish between CH, CH₂, and CH₃ groups. core.ac.uk

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to trace out the spin systems. core.ac.ukmdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. mdpi.commdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close in space, which is key for determining the molecule's conformation. mdpi.com

Variable temperature NMR studies can also provide insights into phenomena like hydrogen bonding. mdpi.com

Interactive Data Table: NMR Techniques for this compound

NMR ExperimentInformation ProvidedRelevance to this compound Structure
¹H NMR Chemical environment and number of different types of protons. core.ac.ukIdentifies the unique proton signals of the methylene (B1212753) and glutamine moieties.
¹³C NMR Chemical environment and number of different types of carbons. mdpi.comConfirms the carbon skeleton, including the double bond of the methylene group.
DEPT Distinguishes between CH, CH₂, and CH₃ carbons. core.ac.ukAssigns the specific types of carbon atoms in the molecule.
COSY Shows which protons are coupled to each other. mdpi.comEstablishes the connectivity of the protons along the carbon backbone.
HSQC Correlates directly attached protons and carbons. mdpi.comAssigns specific protons to their corresponding carbons.
NOESY Indicates spatial proximity of protons. mdpi.comHelps to determine the three-dimensional conformation of the molecule.

Isotopic Labeling Strategies for Tracing Metabolic Fluxes and Pathways

Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound within a biological system. By introducing isotopically labeled versions of the compound (e.g., with ¹³C or ¹⁵N), researchers can follow its transformation through various metabolic pathways. nih.govisotope.com

This approach, often referred to as metabolic flux analysis (MFA), allows for the quantification of the rates of metabolic reactions. nih.govbiorxiv.org Cells or organisms are cultured with the labeled substrate, and the distribution of the isotope in downstream metabolites is analyzed, typically by mass spectrometry or NMR. isotope.comnih.gov

For example, ¹³C-labeled glutamine is frequently used to trace its entry into the TCA cycle and its contribution to the synthesis of other amino acids and fatty acids. isotope.comnih.gov Similar strategies could be applied to this compound to understand its specific metabolic roles, such as its involvement in C5-branched dibasic acid metabolism. wikipedia.org The incorporation of the label into various biomolecules provides a dynamic view of its metabolic activity.

Interactive Data Table: Isotopic Labeling in Metabolic Studies

IsotopeAnalytical TechniqueInformation GainedPotential Application for this compound
¹³C Mass Spectrometry, NMRCarbon flow through metabolic pathways. nih.govisotope.comTracing its contribution to the TCA cycle and other biosynthetic pathways.
¹⁵N Mass Spectrometry, NMRNitrogen donation and assimilation pathways. nih.govfrontiersin.orgInvestigating its role as a nitrogen donor in the synthesis of other amino acids and nitrogenous compounds.
²H (Deuterium) Mass Spectrometry, NMRTracing hydrogen atoms in metabolic reactions. nih.govStudying specific enzymatic reactions and their stereochemistry.
¹¹C Positron Emission Tomography (PET)In vivo imaging of metabolic processes. snmjournals.orgVisualizing the uptake and distribution of this compound in living organisms.

Chemical Synthesis and Derivatization for Biochemical Investigation

Development of Efficient Synthetic Routes for L-γ-Methyleneglutamine

The biologically relevant isomer, L-γ-methyleneglutamine, has been the target of various synthetic efforts. nih.gov An efficient and notable synthetic route commences with the commercially available L-pyroglutamic acid. nih.gov This strategy avoids previously challenging methods and provides a streamlined pathway to the desired compound.

The synthesis begins by protecting the carboxylic acid and amide groups of L-pyroglutamic acid (12) to form the diprotected intermediate (17). nih.gov Specifically, the groups are protected with a tert-butyl ester and a Boc (tert-butyloxycarbonyl) group, respectively. nih.gov Following protection, a key step involves the introduction of a methylene (B1212753) group at the C4 position through an α-methylenation reaction on the sterically hindered carbonyl group, yielding compound 18 with a 66% yield. nih.gov The cyclic amide ring of this intermediate is then selectively opened using lithium hydroxide (B78521) (LiOH), which affords the crucial common intermediate (19) in a 70% yield. nih.gov The final step involves the installation of the primary amide from ammonium (B1175870) chloride via a standard amide coupling protocol, producing the protected L-γ-methyleneglutamine (20) in an 85% yield. nih.gov Subsequent deprotection yields the target molecule, L-γ-methyleneglutamine (1). nih.gov

Table 1: Key Steps in the Synthesis of L-γ-Methyleneglutamine

Step Starting Material Key Reagents/Conditions Product Yield
1 L-Pyroglutamic acid (12) Boc-anhydride, tert-butanol N-Boc-L-pyroglutamic acid tert-butyl ester (17) Not specified
2 Intermediate 17 α-methylenation Methylene intermediate (18) 66% nih.gov
3 Intermediate 18 LiOH Ring-opened intermediate (19) 70% nih.gov
4 Intermediate 19 Ammonium chloride, amide coupling reagents Protected L-γ-methyleneglutamine (20) 85% nih.gov

An alternative patented process also starts with L-pyroglutamic acid, involving the protection of nitrogen and carboxylic acid moieties, derivatization to add a methylene group, and subsequent decyclization of the pyroglutamate (B8496135) intermediate using a base like lithium hydroxide to form the linear glutamic acid derivative. google.com

Synthesis of Analogs and Modified Derivatives for Structure-Activity Relationship Studies

To investigate the biological activities and establish structure-activity relationships (SAR), a library of L-γ-methyleneglutamine amide derivatives has been synthesized. nih.gov These syntheses leverage the common intermediate (19) generated from the route described previously. nih.gov By employing various primary and secondary amines in an amide coupling reaction with intermediate 19, a diverse set of analogs can be generated. nih.gov

The synthesized derivatives include a range of N-substituted amides, such as:

N-phenyl amides nih.gov

N-benzyl amides nih.gov

Non-aromatic secondary amides nih.gov

Tertiary amides nih.gov

These derivatives were evaluated for their anticancer activity against several breast cancer cell lines. nih.gov The SAR studies revealed that N-phenyl and N-benzyl amides, in particular, demonstrated concentration-dependent inhibition of cancer cell growth. nih.gov Furthermore, the introduction of an electron-withdrawing group at the para position of N-benzyl amides was found to be a key structural feature for inhibiting the growth of triple-negative breast cancer cells. nih.gov For instance, many of the synthesized L-γ-methyleneglutamic acid amides showed efficacy comparable to existing cancer drugs like tamoxifen (B1202) or olaparib (B1684210) in arresting cell growth in MCF-7 and SK-BR-3 breast cancer cell lines. nih.govresearchgate.net Importantly, these compounds did not inhibit the growth of non-cancerous breast cells, indicating selective activity. nih.govresearchgate.net

Table 2: Anticancer Activity of Selected L-γ-Methyleneglutamine Amide Derivatives

Compound Type Substitution Target Cell Lines Key Finding
N-phenyl amides Unspecified MCF-7, SK-BR-3, MDA-MB-231 Exhibited concentration-dependent growth inhibition. nih.gov
N-benzyl amides Unspecified MCF-7, SK-BR-3, MDA-MB-231 Exhibited concentration-dependent growth inhibition. nih.gov

The synthesis of D-homoglutamine (D-Hgn) analogs of neuropeptides like Substance P has also been explored to study SAR. oup.com These studies involve incorporating the D-Hgn residue in place of glutamine at specific positions in the peptide sequence using solid-phase synthesis methods. oup.com

Biocatalytic Approaches for Targeted Modifications of Glutamine Derivatives

Biocatalysis offers a powerful and highly selective alternative to traditional chemical methods for modifying glutamine and its derivatives. Enzymes can perform specific modifications under mild conditions, often with high regioselectivity and stereoselectivity.

One significant biocatalytic approach involves the use of iron- and α-ketoglutarate-dependent dioxygenases. nih.gov Researchers have characterized two such enzymes capable of hydroxylating free-standing glutamine at either the C3 or C4 position. nih.gov The C4 hydroxylase, in particular, demonstrates high efficiency, enabling the synthesis of 4-hydroxy-L-glutamine, a valuable building block for further chemical synthesis. nih.gov This enzymatic C-H hydroxylation provides direct access to modified glutamine derivatives that are otherwise challenging to prepare. nih.gov

Transglutaminases (TGs) are another class of enzymes widely used for glutamine modification, primarily in the context of proteins. mdpi.com TGs catalyze the formation of a covalent isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue. mdpi.com This cross-linking activity is crucial in many biological processes and has been exploited in biotechnology. mdpi.com In addition to cross-linking, TGs can also catalyze the deamidation of glutamine residues, converting them into glutamic acid, particularly when water acts as the acyl acceptor instead of a primary amine. mdpi.comnih.gov

Other hydrolases, such as proteases, amidases, glutaminases, and asparaginases, have been screened for their ability to perform selective modifications on glutamine derivatives. frontiersin.org For example, amidases and glutaminases can be used for the γ-selective hydrolysis of the amide in α-benzyl L-glutamine. frontiersin.org Similarly, proteases can catalyze the α-selective esterification of N-protected L-glutamic acid. frontiersin.org These enzymatic routes provide access to specific protected amino acid building blocks that are essential in peptide synthesis and drug discovery. frontiersin.org

Mechanistic Investigations Utilizing 4 Methylene L Glutamine As a Biochemical Probe

Studies on Enzyme Substrate Specificity and Potential Inhibition Mechanisms

The structural distinction of 4-methylene-L-glutamine has been pivotal in identifying and characterizing enzymes with high substrate specificity. A primary example is the enzyme this compound amidohydrolase, also known as 4-methyleneglutaminase, which was isolated from peanut leaves. nih.govwikipedia.org This enzyme demonstrates a strong preference for this compound, catalyzing its hydrolysis to produce 4-methylene-L-glutamate and ammonia (B1221849). wikipedia.org

Research has shown that the enzyme is highly specific. When tested with a variety of other amides, only L-glutamine served as a substrate, and it was only about 20% as effective as this compound. nih.gov This high degree of specificity makes this compound an excellent probe for identifying and studying this particular class of amidohydrolase enzymes, distinguishing their activity from that of more general glutaminases.

SubstrateRelative Activity (%) for this compound Amidohydrolase
This compound 100
L-Glutamine 20

Table 1: Comparative substrate effectiveness for this compound amidohydrolase purified from peanut leaves. The data highlights the enzyme's strong preference for the methylene-substituted analog. nih.gov

Further investigations into the enzyme's properties revealed specific inhibition mechanisms. While its activity was not significantly affected by thiols, various metal ions, or sulfhydryl-reacting reagents, it was notably inhibited by borate (B1201080) ions. nih.gov This specific inhibition profile helps in differentiating it from other amidases and provides clues about the active site's chemical environment.

PropertyObservation for this compound Amidohydrolase
Molecular Weight Approx. 45,000 Da
Optimal pH 8.0 - 9.0
Subcellular Location Soluble fraction of leaf cells
Inhibitors Borate ions
Activators Sodium dodecyl sulfate (B86663)
Effect of Thiols/Metal Ions No significant effect

Table 2: Biochemical properties of this compound amidohydrolase from Arachis hypogaea. nih.gov

Exploring the Functional Consequences of Structural Variations in Glutamine Metabolism

The existence of this compound and its dedicated enzyme, 4-methyleneglutaminase, illustrates a specialized branch of glutamine metabolism. wikipedia.org L-glutamine is a central metabolite in most organisms, serving as a primary nitrogen donor for the biosynthesis of nucleotides, other amino acids, and as an energy source. wikipedia.orgdrugbank.com Its metabolism is primarily initiated by glutaminase (B10826351), which converts it to glutamate (B1630785). portlandpress.com

The structural variation in this compound necessitates a distinct metabolic enzyme, leading to different functional consequences. The presence of the methylene (B1212753) group prevents it from being a suitable substrate for general glutaminases, thus channeling it through a specific pathway. nih.gov In peanuts, this pathway is part of C5-branched dibasic acid metabolism. wikipedia.org The rapid synthesis of this compound via its own synthetase, followed by its specific hydrolysis, suggests a tightly regulated system for managing carbon and nitrogen stores, particularly during critical developmental stages like seed germination. nih.govrhea-db.org This metabolic diversion highlights how a seemingly minor structural modification—the addition of a methylene group—can lead to the evolution of a novel enzyme and a specialized metabolic function, preventing overlap with the primary glutamine pool.

Insights into Nitrogen Cycling and Amino Acid Homeostasis Regulation

L-glutamine plays a crucial role in nitrogen homeostasis, acting as the principal carrier of nitrogen in a nontoxic form throughout the body for various biosynthetic processes. drugbank.comnih.gov The study of this compound metabolism in plants provides insight into a specialized mechanism for nitrogen regulation.

In peanut plants, the activity of this compound amidohydrolase is developmentally regulated. It is absent in dormant seeds but increases rapidly in the cotyledons and leaves following germination, peaking at around three weeks before declining as the plant matures. nih.gov This temporal regulation strongly suggests a role in mobilizing stored nitrogen. The hydrolysis of this compound releases ammonia, which can then be used for the synthesis of other essential nitrogen-containing compounds required for the growth of the young plant. wikipedia.org

This specialized pathway represents an efficient strategy for storing and releasing nitrogen, parallel to the more universal glutamate-glutamine cycle. nih.gov By utilizing a structurally distinct amino acid, the plant can regulate the release of a key nutrient (ammonia) with high specificity, ensuring it is available during periods of high metabolic demand without perturbing the general L-glutamine pool required for constitutive cellular functions.

Future Directions in Academic Research on 4 Methylene L Glutamine

Identification and Functional Characterization of Undiscovered Enzymes and Regulatory Elements

The complete enzymatic pathway for the biosynthesis and degradation of 4-Methylene-L-glutamine is not fully elucidated. While an enzyme responsible for its degradation, 4-methyleneglutaminase, has been identified, the enzymes responsible for its synthesis remain undiscovered. nih.gov Future research must prioritize the identification and characterization of these unknown enzymes to provide a complete picture of its metabolic lifecycle.

Key Research Objectives:

Discovery of Biosynthetic Enzymes: A primary goal is to identify the synthetase or ligase responsible for the formation of this compound. This will likely involve a combination of proteomic and transcriptomic analyses of tissues where the compound is abundant, such as in tulip stems and leaves. researchgate.net

Functional Genomics: Once candidate genes are identified, techniques like virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockout in a relevant plant model system can be employed to confirm their function. nih.gov

Below is a table hypothesizing potential undiscovered enzymes and regulatory components based on analogous metabolic pathways.

Component Hypothesized Function Potential Gene/Protein Family Proposed Research Approach
4-Methylene-L-glutamate SynthetaseCatalyzes the formation of this compound from a precursor like 4-methylene-L-glutamate and ammonia (B1221849).ATP-grasp superfamily, Glutamine Synthetase-likeProteomics of high-producing tissues, heterologous expression of candidate genes.
Specific TransportersMediate the transport of this compound across cellular and subcellular membranes.Amino Acid Permease (AAP) family, Lysine-Histidine Transporter (LHT) familySubcellular localization studies, transport assays in yeast or Xenopus oocytes.
Regulatory Transcription FactorsBind to promoter regions of metabolic genes to control their expression in response to nitrogen status or developmental cues.bZIP, MYB, or LBD family transcription factorsYeast one-hybrid screening, ChIP-sequencing.

Comprehensive Comparative Biochemical Studies Across a Wider Range of Biological Systems

Current knowledge of this compound is largely confined to a few plant species, including those from the Fabaceae (peanut) and Liliaceae (tulip) families. nih.govresearchgate.net A significant future direction is to broaden the scope of investigation to a more diverse range of organisms to understand the evolutionary and ecological significance of this compound.

Metabolomic profiling of a wider array of plant species, particularly those known to produce other non-proteinogenic amino acids, could reveal new sources of this compound. nih.govmdpi.com Comparative studies would then be essential to determine if its role as a primary nitrogen transport molecule, as seen in peanuts, is a conserved function. nih.gov

Proposed Comparative Studies:

Enzyme Kinetics: A comparative analysis of the kinetic properties (e.g., K_m, k_cat) of 4-methyleneglutaminase from different species could provide insights into its metabolic efficiency and regulation in various biological contexts.

Metabolite Distribution: Detailed analysis of the distribution of this compound in different tissues (roots, stems, leaves, reproductive organs) across various species will help elucidate its specific physiological roles.

Ecological Context: Investigating the presence and concentration of this compound in plants from different ecological niches could reveal whether its production is linked to specific environmental pressures, such as nutrient availability or herbivory.

The following table summarizes the currently known distribution of this compound, highlighting the need for broader research.

Species Family Tissue(s) of Accumulation Known Role
Arachis hypogaea (Peanut)FabaceaeXylem sap, leaves, stemsPrincipal nitrogen transport molecule
Tulipa gesneriana (Tulip)LiliaceaeStems, leavesHigh accumulation, specific role unclear
Amorpha fruticosaFabaceaeNot specified in detailImplicated in nitrogen transport

Elucidation of Novel Regulatory Networks and Metabolic Crosstalk in Plants

Beyond its role in nitrogen transport, this compound may function as a signaling molecule or intersect with other key metabolic pathways. Future research should aim to unravel these complex interactions. The well-established role of its parent compound, glutamine, as a signaling molecule that influences gene expression and metabolic regulation provides a strong basis for investigating similar functions for its methylene (B1212753) derivative. nih.govfrontiersin.orgresearchgate.net

Areas for Investigation:

Interaction with Carbon Metabolism: Given that nitrogen and carbon metabolism are tightly linked, it is crucial to investigate how the synthesis and degradation of this compound are coordinated with central carbon pathways like the TCA cycle and photorespiration. mdpi.comresearchgate.net Overexpression of cytosolic glutamine synthetase, for example, has been shown to impact photorespiratory processes. nih.gov

Signaling Role: Studies could explore whether exogenous application of this compound affects the expression of genes related to nitrogen assimilation, stress responses, or development, similar to the signaling roles observed for glutamate (B1630785) and glutamine. nih.govnih.gov

Metabolic Flux Analysis: Utilizing stable isotope labeling (e.g., ¹⁵N) would allow researchers to trace the flow of nitrogen from inorganic sources through this compound to other amino acids, proteins, and secondary metabolites, providing a quantitative understanding of its metabolic fate. nih.gov

Potential for Metabolic Engineering to Understand Nitrogen Partitioning (without direct commercial application)

Manipulating the metabolic pathway of this compound in model systems can serve as a powerful academic tool to probe the fundamental mechanisms of nitrogen allocation in plants. This research would focus on understanding the system rather than on direct commercial enhancement of crops.

By creating transgenic plants or using gene editing to modify the expression of key enzymes, researchers can study the resulting changes in nitrogen distribution. For instance, knocking out the gene for 4-methyleneglutaminase could reveal the consequences of its accumulation, while overexpressing its biosynthetic enzyme could illuminate the effects of increased flux through this pathway.

Non-Commercial Research Applications:

Source-Sink Dynamics: Altering this compound levels in specific tissues (e.g., leaves as the source) and observing the impact on nitrogen content in others (e.g., seeds as the sink) can provide valuable data on the regulation of nitrogen partitioning.

Flux Balance Analysis (FBA): The data from such metabolic engineering experiments can be used to develop and refine computational models of plant metabolism, such as dynamic flux balance models, to predict how nitrogen is allocated under different conditions. nih.govnih.govfrontiersin.org

Resilience to Nitrogen Fluctuation: These engineered plants could be used to study how alternative nitrogen transport and storage strategies contribute to plant resilience under varying nitrogen availability, providing fundamental insights into plant nutrient homeostasis. nih.gov

Q & A

Q. What are the standard methodologies for detecting and quantifying 4-Methylene-L-glutamine in cellular systems?

To detect this compound, enzymatic assays using glutaminase (EC 3.5.1.2) are commonly employed. This enzyme catalyzes its deamidation to 4-methylene-L-glutamate, releasing NH₃, which can be quantified via fluorometric or colorimetric methods (e.g., Glutamine/Glutamate-Glo™ Assay) . For metabolomic studies, liquid chromatography-mass spectrometry (LC-MS) is preferred due to its specificity in distinguishing structural analogs like fluorinated glutamine derivatives .

Q. How does this compound participate in central carbon metabolism?

this compound is implicated in the TCA cycle via glutamate conversion. Under mechanical stress (e.g., chondrocyte compression), its depletion correlates with increased TCA flux, suggesting a role in redirecting energy metabolism. Targeted metabolomics in such studies often pair LC-MS with isotopically labeled tracers to track carbon flow .

Q. What experimental controls are critical when studying this compound in cell culture?

  • Glutamine-free media controls to isolate effects of endogenous vs. supplemented this compound.
  • Inhibition of glutaminase activity (e.g., using DON or BPTES) to validate substrate specificity .
  • Measurement of intracellular NH₃ levels to account for deamidation artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s enzyme-substrate specificity?

Discrepancies in enzyme kinetics (e.g., with glutaminase or aminotransferases) often arise from structural analogs interfering with assays. To address this:

  • Use fluorinated analogs (e.g., 4-FGln) as competitive inhibitors to test binding affinity .
  • Perform X-ray crystallography to map active-site interactions, as done for fluorinated glutamine derivatives .
  • Validate findings across multiple enzyme isoforms (e.g., mitochondrial vs. cytosolic glutaminase) .

Q. What metabolomic strategies differentiate this compound’s role in anabolic vs. catabolic pathways?

  • Isotope tracing : Use [U-¹³C]glutamine to track incorporation into nucleotides (via purine synthesis) or lipids (via acetyl-CoA).
  • Flux balance analysis : Compare wild-type vs. MYC-overexpressing cells, as MYC reprograms glutamine metabolism toward biomass synthesis .
  • Parallel Reaction Monitoring (PRM) : Quantify pathway intermediates (e.g., α-KG, succinate) to assess TCA cycle engagement .

Q. How does this compound depletion correlate with mechanical stress in metabolomic studies?

In chondrocytes, mechanical compression induces depletion of this compound, coinciding with altered GDP/GTP ratios and kynurenine levels. This suggests a metabolic shift toward oxidative phosphorylation, validated via targeted ATP/ADP quantification and RNA-seq to map stress-responsive pathways (e.g., mTORC1 signaling) .

Q. What are the limitations of current enzymatic assays for studying this compound degradation?

  • Cross-reactivity : Glutaminase may act on structurally similar compounds (e.g., N-acetyl-glutamine), necessitating HPLC purification post-reaction .
  • pH sensitivity : Enzymatic activity varies with pH; assays must buffer strictly at physiological pH (7.4) .
  • Substrate inhibition : High concentrations (>5 mM) of this compound can inhibit glutaminase, requiring Michaelis-Menten kinetics validation .

Data Analysis & Interpretation

Q. How should researchers address variability in this compound measurements across cell types?

  • Normalize data to cell-specific glutamine uptake rates , measured via ³H-labeled glutamine.
  • Account for microenvironmental factors : Hypoxia reduces glutaminolysis, while MYC overexpression enhances it .
  • Use mixed-effects models in statistical analysis to handle biological replicates and technical noise .

Q. What computational tools predict this compound’s interactions with novel enzymes?

  • Molecular docking (e.g., AutoDock Vina) to screen against enzyme libraries (e.g., BRENDA).
  • Machine learning : Train models on known glutamine-binding proteins (e.g., SLC1A5 transporter) to identify novel interactors .

Q. How can contradictory findings about this compound’s metabolic roles be reconciled?

  • Conduct multi-omics integration : Pair metabolomics with proteomics to identify post-translational modifications (e.g., acetylation) altering enzyme activity .
  • Perform tracer fate analysis to distinguish between direct substrate use and isotopic scrambling .

Q. Methodological Notes

  • Key assays : Glutaminase activity (Bradford/BCA protein normalization) , LC-MS (Q Exactive HF-X for high resolution) .
  • Critical controls : Isotope correction for natural abundance in MS, glutamine-depleted media blanks .
  • Data repositories : Metabolomics Workbench (Project ID: ST002187) for raw datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.